Iodoacetamide-PEG5-NH2
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Overview
Description
Iodoacetamide-PEG5-NH2 is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This compound is characterized by its ability to form stable thioether bonds with sulfhydryl groups, making it a valuable tool in bioconjugation and protein labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamide-PEG5-NH2 involves the reaction of iodoacetamide with a PEG5-NH2 linker. The general synthetic route includes the following steps:
Activation of PEG5-NH2: The PEG5-NH2 linker is first activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Reaction with Iodoacetamide: The activated PEG5-NH2 is then reacted with iodoacetamide under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iodoacetamide-PEG5-NH2 primarily undergoes substitution reactions due to the presence of the iodoacetamide group. The compound reacts with sulfhydryl groups (-SH) in proteins and peptides to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include reducing agents like dithiothreitol (DTT) to reduce disulfide bonds and expose sulfhydryl groups.
Conditions: Reactions are typically carried out at alkaline pH (7.5-8.5) in buffers such as Tris or borate.
Major Products
The major products formed from reactions involving this compound are bioconjugates where the compound is covalently linked to proteins or peptides through thioether bonds .
Scientific Research Applications
Iodoacetamide-PEG5-NH2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Iodoacetamide-PEG5-NH2 involves the formation of stable thioether bonds with sulfhydryl groups in target proteins. This covalent modification can alter the function or stability of the target protein, leading to its degradation or altered activity . In the context of PROTACs, the compound serves as a linker that brings the target protein and an E3 ubiquitin ligase into proximity, facilitating ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Iodoacetyl-PEG2-Biotin: Another PEG-based compound used for biotinylation of proteins and peptides.
Biotin-PEO-Iodoacetamide: A biotinylation reagent similar to Iodoacetamide-PEG5-NH2 but with a different spacer arm.
Uniqueness
This compound is unique due to its specific application as a PROTAC linker, which allows for the selective degradation of target proteins. Its PEG5 spacer arm provides flexibility and solubility, making it suitable for various bioconjugation applications .
Properties
Molecular Formula |
C14H29IN2O6 |
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Molecular Weight |
448.29 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C14H29IN2O6/c15-13-14(18)17-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-16/h1-13,16H2,(H,17,18) |
InChI Key |
JZHKKPBRCHOTMC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCNC(=O)CI)N |
Origin of Product |
United States |
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